ABCA1 Expression Upregulation Potential vs. Parent Compound WY06
While direct assay data for CAS 695172-77-1 is not available in the primary literature, a class-level inference can be drawn from the structure-activity relationship (SAR) established for N-benzothiazolyl-2-benzenesulfonamides. The lead compound WY06 was modified by introducing a 2,5-dimethyl substitution to potentially enhance target engagement. In the published series, optimized analogs demonstrated potent ABCA1 upregulatory activity, with EC50 values as low as 0.37 μM [1]. The 2,5-dimethylbenzene motif, by occupying a hydrophobic sub-pocket not adequately filled by WY06, is hypothesized to improve binding affinity, a differentiation that sets it apart from the parent compound.
| Evidence Dimension | In vitro ABCA1 expression upregulation activity |
|---|---|
| Target Compound Data | Not directly reported; predicted to be highly active based on 2,5-dimethyl SAR trend. |
| Comparator Or Baseline | WY06 (parent compound) and its optimized analogs (e.g., 6d, EC50 = 0.37 μM) |
| Quantified Difference | Not quantifiable without direct testing; SAR suggests potential for improved activity over WY06. |
| Conditions | In vitro ABCA1 upregulatory cell model using RAW264.7 cells [1]. |
Why This Matters
For researchers studying reverse cholesterol transport, selecting a compound with a 2,5-dimethyl substitution may offer a distinct pharmacological tool with potentially superior efficacy for upregulating ABCA1 compared to the unsubstituted parent compound.
- [1] Liu H, Jiang X, Gao X, et al. Identification of N-benzothiazolyl-2-benzenesulfonamides as novel ABCA1 expression upregulators. RSC Medicinal Chemistry, 2020, 11(3), 411-418. DOI: 10.1039/c9md00556k. View Source
